

Methyl 4,5-dibromo-2-furoate physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4,5-dibromo-2-furoate**

Cat. No.: **B106015**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Methyl 4,5-dibromo-2-furoate**

For researchers, scientists, and professionals in drug development, **Methyl 4,5-dibromo-2-furoate** (CAS No. 54113-41-6) serves as a crucial chemical intermediate.^{[1][2]} Its unique structure, featuring a furan ring with bromine substituents, provides enhanced reactivity, making it a valuable precursor in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.^[2] This guide provides a comprehensive overview of its physical properties, synthesis protocols, and its role as a synthetic building block.

Physical and Chemical Properties

Methyl 4,5-dibromo-2-furoate is a white to light yellow crystalline powder.^{[2][3]} It is recognized as a key intermediate for synthesizing novel compounds, particularly in the development of anti-cancer agents like the Proximicin family of antibiotics.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **Methyl 4,5-dibromo-2-furoate**.

Property	Value
CAS Number	54113-41-6 [1] [2] [4]
Molecular Formula	C ₆ H ₄ Br ₂ O ₃ [2] [4] [5]
Molecular Weight	283.90 g/mol [2] [4] [5]
Appearance	White to light yellow powder or crystal [2] [3]
Melting Point	56 - 60 °C [2] [3]
	58 °C [4] [6]
Boiling Point	110 °C @ 0.8 mmHg [1] [2] [4]
	278.7 °C @ 760 mmHg [5]
Density	1.992 g/cm ³ [5]
Solubility	Soluble in Methanol [4]
Purity	≥ 95% (GC) [2] [3]
MDL Number	MFCD00092493 [2] [5]
PubChem ID	4135083 [2] [5]
InChI Key	OIOPUTCGINQNRL-UHFFFAOYSA-N [5] [6]
SMILES	COC(=O)C1=CC(=C(O1)Br)Br [5] [6]

Experimental Protocols

Synthesis of Methyl 4,5-dibromofuran-2-carboxylate

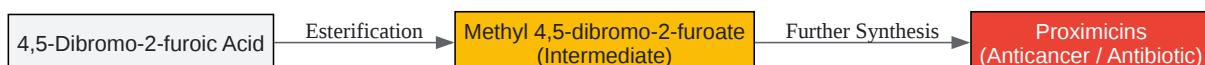
The following protocol details the synthesis of the title compound from 4,5-dibromofuran-2-carboxylic acid.[\[1\]](#) This procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by esterification with methanol.

Materials:

- 4,5-dibromofuran-2-carboxylic acid (500 mg, 1.9 mmol)

- Dichloromethane (5.0 mL)
- N,N-dimethylformamide (catalytic amount)
- Oxalyl chloride (210 μ L, 2.4 mmol)
- Triethylamine (340 μ L, 2.4 mmol)
- Methanol (4.0 mL)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Water
- Saturated brine
- Anhydrous sodium sulfate

Procedure:

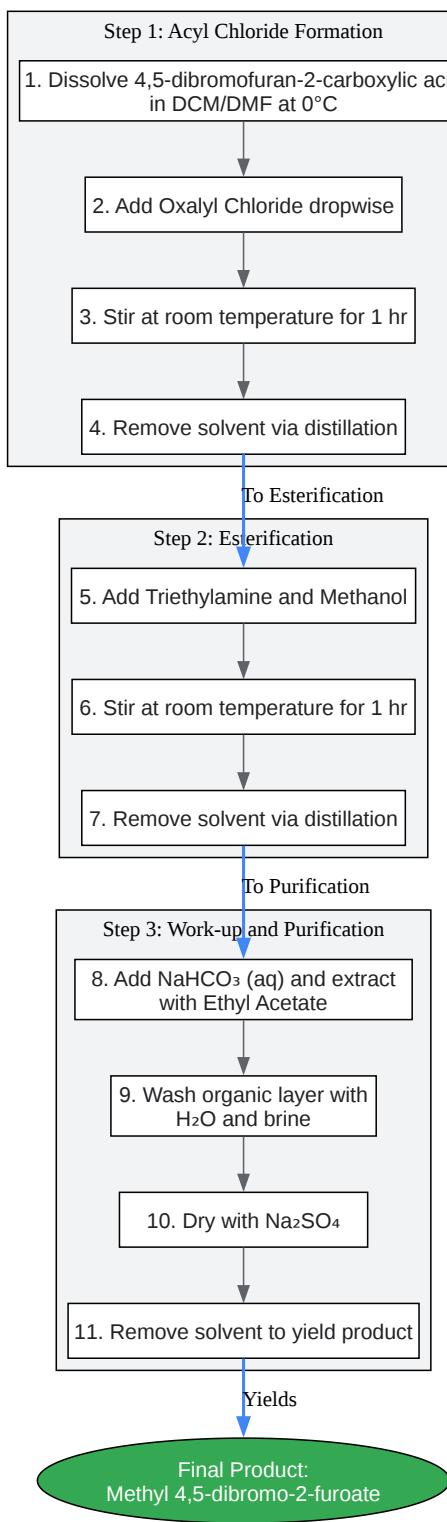

- A mixed solution of 4,5-dibromofuran-2-carboxylic acid in dichloromethane and a catalytic amount of N,N-dimethylformamide is cooled to 0 °C.[1]
- Oxalyl chloride is added slowly, dropwise, to the solution.[1]
- The reaction mixture is stirred at room temperature for 1 hour.[1]
- The solvent is removed by distillation under reduced pressure.[1]
- Triethylamine and methanol are added to the residue.[1]
- The mixture is stirred for an additional hour at room temperature.[1]
- The solvent is again removed by distillation under reduced pressure.[1]
- Saturated aqueous sodium bicarbonate is added to the residue, and the product is extracted with ethyl acetate.[1]

- The organic layer is washed sequentially with water and saturated brine.[1]
- The washed organic layer is dried with anhydrous sodium sulfate.[1]
- The solvent is removed by reduced pressure distillation to yield the target product, Methyl 4,5-dibromofuran-2-carboxylate (460 mg, 88% yield).[1]
- The product is characterized by $^1\text{H-NMR}$ (400 MHz, CDCl_3), showing chemical shifts δ (ppm) of 3.90 (s, 3H) and 7.18 (s, 1H).[1]

Visualizations

Logical Relationship and Synthetic Role

The diagram below illustrates the role of **Methyl 4,5-dibromo-2-furoate** as a key intermediate in the synthesis of Proximicins, which are noted for their antibiotic and anticancer properties.[1]



[Click to download full resolution via product page](#)

Caption: Role as a synthetic intermediate.

Experimental Workflow for Synthesis

This workflow diagram visually represents the step-by-step laboratory procedure for the synthesis of **Methyl 4,5-dibromo-2-furoate**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow diagram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl-4,5-dibromo-2-furoate | 54113-41-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl 4,5-Dibromo-2-furancarboxylate | 54113-41-6 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 4. labsolu.ca [labsolu.ca]
- 5. americanelements.com [americanelements.com]
- 6. Methyl 4,5-Dibromo-2-furancarboxylate 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Methyl 4,5-dibromo-2-furoate physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b106015#methyl-4-5-dibromo-2-furoate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com